1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxypropyl group attached to the triazole ring, contributing to its distinct chemical and physical properties. Triazoles are known for their broad biological activity and utility in medicinal chemistry, particularly as antifungal agents and in drug development .
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine is classified as a triazole derivative. Triazoles can be further categorized into 1,2,3-triazoles and 1,2,4-triazoles based on the arrangement of nitrogen atoms within the ring structure. This compound specifically falls under the 1,2,3-triazole category .
The synthesis of 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine typically involves several key steps:
Industrial production may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency of the final product .
The molecular formula for 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine is , with a molecular weight of 156.19 g/mol. The compound's structure includes a triazole ring with an amine functional group at position four and a methoxypropyl substituent at position one.
This structural information highlights the unique arrangement of atoms within the compound that contributes to its chemical behavior and reactivity .
The reactivity of 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine can be explored through various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed during synthesis. For example, oxidation reactions may lead to various nitrogen-containing compounds or derivatives that retain biological activity .
The mechanism of action for 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine largely relates to its biological activity as a potential antimicrobial agent. The triazole ring is known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity.
Research indicates that compounds containing triazole moieties exhibit significant antifungal properties due to their ability to disrupt cellular processes in target organisms . This mechanism underpins their utility in developing antifungal medications.
The compound exhibits solubility in polar solvents due to the presence of both hydrophobic (methoxypropyl) and hydrophilic (amine) groups.
Key chemical properties include:
Relevant analyses confirm these properties contribute to its effectiveness in various applications .
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine (CAS: 1503858-92-1) represents a structurally optimized 1,2,3-triazole derivative with emerging significance in medicinal chemistry. This compound features a characteristic five-membered heterocyclic ring containing three nitrogen atoms, substituted at the N1-position with a 3-methoxypropyl chain and at the C4-position with an amine group. Its molecular formula (C₆H₁₂N₄O) and moderate molecular weight (156.19 g/mol) contribute to favorable drug-like properties [1]. The 1,2,3-triazole core has evolved from a synthetic curiosity to a privileged pharmacophore in drug discovery due to its exceptional stability under physiological conditions, hydrogen-bonding capability, and dipole moment (approximately 5 Debye) that facilitates target interactions. These nitrogen-rich heterocycles serve as versatile bioisosteres for amide, ester, and carboxylic acid functional groups, enabling the modulation of pharmacokinetic profiles while maintaining biological activity [3] [8]. The structural simplicity of 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine belies its significant potential as both a pharmacological scaffold and a synthetic building block for hybrid molecules targeting diverse disease pathways.
The 1,2,3-triazole ring system possesses distinctive physicochemical properties that underpin its utility in rational drug design. Key attributes include:
Metabolic Stability: Unlike many heterocycles, the triazole ring demonstrates exceptional resistance to oxidative metabolism and hydrolytic degradation under physiological conditions. This stability stems from its aromatic character (6π-electron system) and resonance stabilization, which collectively contribute to extended biological half-lives of triazole-containing therapeutics [2].
Molecular Recognition Capability: The triazole nitrogen atoms participate in both hydrogen bond acceptance (N2 and N3) and weak hydrogen bond donation (C-H groups), enabling versatile interactions with biological targets. The ring's dipolar nature facilitates π-π stacking interactions with aromatic amino acid residues in enzyme binding pockets, while its planar geometry allows for optimal orientation of pharmacophoric elements [3] [6].
Synthetic Versatility: The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized triazole synthesis, enabling efficient, regioselective production of 1,4-disubstituted triazoles under mild conditions. This "click chemistry" approach allows for rapid generation of structural diversity through combinatorial synthesis, facilitating structure-activity relationship (SAR) studies [2].
Table 1: Comparative Analysis of 1,2,3-Triazole-Containing Hybrid Molecules in Drug Discovery
Hybrid Structure | Biological Activity | Key Molecular Targets | Potency Range | Significant Features |
---|---|---|---|---|
Melampomagnolide B-triazole conjugates | Anticancer | NF-κB signaling pathway | IC₅₀: 0.10–1.86 µM | 11.5-fold potency increase vs. parent compound in HCT116 cells [2] |
Dihydroartemisinin-coumarin-triazole | Anticancer | Mitochondrial membrane | IC₅₀: 0.01 µM (hypoxic) | Selective activity under hypoxic conditions [2] |
Acridone-1,2,3-triazole | Antibacterial | DHFR enzyme | MIC: 10.11 µg/mL (S. aureus) | π-π stacking with DHFR active site [6] |
Uracil-coumarin-triazole | Antibacterial | DNA gyrase/DHFR | MIC: 7.23 µg/mL (S. aureus) | Dual-targeting capability [6] |
Isatin-1,2,3-triazole | Antimicrobial | DHFR enzyme | Variable by substituent | Strong H-bonding interactions [6] |
The triazole ring frequently serves as a structural linker connecting pharmacophoric units while contributing to overall target affinity. In anticancer hybrids, triazole-linked conjugates demonstrate enhanced activity against drug-resistant cell lines by overcoming common resistance mechanisms such as efflux pump overexpression. For example, melampomagnolide B-triazole conjugates exhibited significantly increased cytotoxicity against HCT116 colon cancer cells (IC₅₀ = 0.43 µM) compared to the parent compound (IC₅₀ = 4.93 µM) through potent inhibition of NF-κB signaling pathways [2]. Similarly, in antimicrobial applications, triazole derivatives inhibit bacterial dihydrofolate reductase (DHFR) through π-π stacking interactions with the pteridine binding site and hydrogen bonding with key active site residues (Asp27, Ile94), circumventing resistance to classical DHFR inhibitors [6].
The 3-methoxypropyl substituent in 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine represents a strategic structural modification designed to optimize pharmacokinetic properties and target engagement:
Solubility Enhancement: The terminal methoxy group (-OCH₃) provides polar surface area and hydrogen bond acceptance capacity, improving aqueous solubility compared to alkyl or aryl substituents. This property is crucial for overcoming the bioavailability challenges often associated with heterocyclic compounds. The propyl spacer provides optimal hydrophobic balance, preventing excessive hydrophilicity that could reduce membrane permeability [1] [7].
Metabolic Stability: Alkoxy groups generally exhibit greater resistance to oxidative metabolism than their alkyl alcohol counterparts. The ether linkage in the methoxypropyl chain avoids the metabolic vulnerability of primary alcohols to dehydrogenase-mediated oxidation, potentially extending the compound's plasma half-life [5] [7].
Conformational Flexibility: The three-carbon chain provides sufficient length and rotational freedom to position the triazole ring optimally within enzyme binding sites while maintaining a favorable entropic profile for target binding. This flexibility enables the compound to adapt to structural constraints in biological targets more effectively than rigid aromatic substituents [1].
Electron Distribution Effects: The electron-donating methoxy group influences the electron density of the triazole ring through inductive effects, potentially modulating its hydrogen-bonding capacity and dipole moment. This electronic perturbation can enhance interactions with complementary charged/polar regions in biological targets [10].
Table 2: Comparative Analysis of Triazole N1-Substituents and Their Pharmacological Influence
N1-Substituent | LogP Contribution | Metabolic Vulnerability | Target Interaction Potential | Representative Bioactivity |
---|---|---|---|---|
3-Methoxypropyl | Moderate (balanced) | Low (ether linkage) | Moderate H-bond acceptance | Enhanced solubility/bioavailability [1] [7] |
Benzyl | High (lipophilic) | Moderate (benzylic oxidation) | π-π stacking capability | Improved target affinity but reduced solubility [5] |
3-Methoxyphenyl | Moderate | Moderate (O-demethylation) | Extended π-system for stacking | Antimicrobial activity (MIC: 25 μg/mL) [7] |
Methyl | Low | High (oxidation) | Minimal | Reduced target engagement |
Acridonyl | High | Low | Multiple binding interactions | Potent DHFR inhibition (MIC: 10.11 μg/mL) [6] |
Structure-activity relationship (SAR) studies indicate that the 3-methoxypropyl substituent strikes an optimal balance between lipophilicity and hydrophilicity. This balance enhances membrane permeability while maintaining sufficient aqueous solubility for biological distribution. The propyl chain length is critical—shorter chains reduce flexibility and hydrophobic interactions, while longer chains may excessively increase lipophilicity, reducing solubility. The positioning of the methoxy group at the terminal end maximizes its solvent-exposure potential, facilitating interactions with aqueous environments and polar binding pockets [1] [7]. Comparative molecular docking studies suggest that the methoxypropyl chain adopts an extended conformation in enzyme active sites, with the ether oxygen forming water-bridged hydrogen bonds with key residues, contributing to binding energy without rigid spatial constraints.
The therapeutic application of 1,2,3-triazoles has evolved through three distinct generations:
First Generation (Pre-Click Chemistry Era): Early triazole derivatives were primarily synthesized via thermal 1,3-dipolar cycloadditions, yielding mixtures of regioisomers with limited medicinal applications. These compounds served primarily as antifungal agents (e.g., fluconazole derivatives) but exhibited off-target effects and toxicity concerns [8].
Second Generation (Post-Click Revolution): The introduction of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal in 2002 enabled the regioselective synthesis of 1,4-disubstituted triazoles, triggering an explosion of interest in triazole-based medicinal chemistry. This period saw the development of triazole hybrids combining established pharmacophores with triazole linkers. Key advancements included:
Table 3: Evolution of Key 1,2,3-Triazole-Containing Therapeutics in Medicine
Therapeutic Era | Representative Compounds | Primary Therapeutic Application | Key Limitations | Innovative Features |
---|---|---|---|---|
First Generation (1980s-2000) | Fluconazole analogs | Antifungal | Regioisomeric mixtures, toxicity | Introduction of triazole as pharmacophore |
Second Generation (2000-2015) | Triazole-natural product hybrids (e.g., artemisinin-triazole, oridonin-triazole) | Anticancer/Antimicrobial | Moderate selectivity | Click chemistry-enabled precision synthesis; Enhanced potency (IC₅₀: 0.01-1.5 µM) [2] [8] |
Third Generation (2015-Present) | Target-optimized triazoles (e.g., 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine derivatives) | Broad-spectrum with emphasis on overcoming resistance | Limited clinical data | Rational design for specific targets; Balanced physicochemical properties; Dual-mechanism agents [3] [6] |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0